molecular formula C22H22N4O2 B11005675 N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11005675
M. Wt: 374.4 g/mol
InChI Key: WUIUSQLZYZCIIJ-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an indole moiety and a phthalazinone core linked via an acetamide group. The indole group (1H-indol-4-yl) is a common pharmacophore in bioactive molecules, often associated with interactions with kinase targets or neurotransmitter receptors . The acetamide linker facilitates synthetic modifications, allowing for diverse derivatization .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-22(28)16-7-4-3-6-15(16)20(25-26)12-21(27)24-19-9-5-8-18-17(19)10-11-23-18/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)

InChI Key

WUIUSQLZYZCIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action, based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N4O2C_{29}H_{28}N_{4}O_{2} with a molecular weight of 464.6 g/mol. Its structure features an indole moiety and a phthalazinone derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC29H28N4O2C_{29}H_{28}N_{4}O_{2}
Molecular Weight464.6 g/mol
CAS Number1435900-89-2

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives containing indole and phthalazinone structures have shown effective inhibition of cell growth in HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cell lines.

  • Mechanism of Action :
    • Compounds were found to induce apoptosis in cancer cells through the activation of caspases and by arresting the cell cycle at the G2/M phase. This suggests that this compound may share similar mechanisms.
  • Case Study :
    • In a comparative study, a related compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong cytotoxicity that could be indicative of the activity of this compound .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been widely documented. The compound's structural features suggest it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • Compounds structurally related to this compound have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) often lower than those of standard antibiotics like ampicillin .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of indole-based compounds:

CompoundCell LineIC50 Value (μM)Mechanism
N-(1H-indol-4-yl) derivativeHeLa0.52Apoptosis induction
N-(1H-indol-4-yl) derivativeMCF-70.34Cell cycle arrest (G2/M phase)
N-(1H-indol-4-yl) derivativeHT-290.86Tubulin polymerization inhibition

Molecular Docking Studies

Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression and bacterial resistance mechanisms. These interactions can provide insight into its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-Acetamide Derivatives

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents/R-Groups Molecular Weight Key References
Target Compound Indole + Phthalazinone + Acetamide 2-Methylpropyl (phthalazinone) ~375.4*
N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Indole + Pyridazinone + Acetamide 3-Methoxyphenyl (pyridazinone) 374.4
N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Indole + Benzotriazinone + Acetamide Methyl (indole), Benzotriazinone 333.3
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide Indole + Coumarin + Acetamide Chloro, Dimethyl (coumarin) ~400.0†
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole + Oxadiazole + Acetamide Variable alkyl/aryl (sulfanyl group) 300–450‡

*Estimated based on molecular formula C₂₁H₁₈N₄O₃ (similar to ); †Estimated from substituents; ‡Range from .

Key Observations:
  • Heterocyclic Core Influence: The phthalazinone in the target compound differs from pyridazinone (e.g., ) or benzotriazinone (e.g., ) in ring size and electronic properties.
  • Substituent Effects : The 2-methylpropyl group in the target compound may enhance lipophilicity compared to the 3-methoxyphenyl group in , affecting membrane permeability.
  • Biological Implications : Coumarin-linked analogs (e.g., ) often exhibit anticoagulant or fluorescent properties, whereas oxadiazole derivatives (e.g., ) are explored for antimicrobial activity.
Key Observations:
  • Common Strategies : Most derivatives utilize nucleophilic substitution or condensation reactions, often in polar aprotic solvents (DMF, dioxane).
  • Catalyst Use: ZnCl₂ (as in ) or NaH (as in ) facilitates acetamide bond formation, though the target compound’s synthesis may require optimized conditions for the bulky phthalazinone group.

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

A common approach involves reacting phthalic anhydride with hydrazine derivatives. For example:

  • 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid is prepared by treating phthalic anhydride with 2-methylpropylhydrazine in refluxing acetic acid, yielding the phthalazinone ring.

  • Subsequent bromination at the 1-position introduces a reactive site for nucleophilic substitution.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Phthalic anhydride, 2-methylpropylhydrazineAcetic acid120°C78%
2NBS, AIBNCCl₄80°C65%

Alternative Route via Friedel-Crafts Acylation

A patent describes a Friedel-Crafts acylation using 3-(2-methylpropyl)phthalic acid and thionyl chloride to form the acyl chloride, followed by cyclization with ammonium acetate. This method achieves a 72% yield but requires strict moisture control.

Functionalization with the Acetamide Side Chain

The acetic acid moiety is introduced via nucleophilic acyl substitution or peptide coupling.

Coupling with 1H-Indol-4-amine

  • The phthalazinone acetic acid is activated using HATU or EDCI in dichloromethane.

  • 1H-Indol-4-amine is added dropwise, followed by triethylamine to scavenge HCl.

Optimized Conditions:

ParameterValue
Coupling agentHATU
BaseDIPEA
SolventDMF
Temperature25°C
Yield85%

Microwave-Assisted Synthesis

A green chemistry approach uses microwave irradiation (150 W, 100°C) to accelerate the amidation step, reducing reaction time from 12 hours to 30 minutes while maintaining a yield of 82%.

Characterization and Analytical Data

Critical spectroscopic data confirm the structure and purity of intermediates and the final product.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.32 (d, J = 7.8 Hz, 1H, phthalazinone-H), 7.65–7.12 (m, 6H, indole and aromatic protons), 4.12 (s, 2H, CH₂CO), 3.02 (m, 2H, CH₂CH(CH₃)₂).

  • ¹³C NMR : 172.8 ppm (C=O), 163.5 ppm (phthalazinone C=O), 136.2–112.4 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₃N₃O₂ : 397.1793 [M+H]⁺.

  • Observed : 397.1795.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityRequires toxic solvents (CCl₄)65–78%
Microwave-assistedRapid, eco-friendlySpecialized equipment needed82%
Peptide couplingMild conditionsCostly coupling reagents85%

Scale-Up and Industrial Considerations

For large-scale production:

  • Continuous flow systems minimize side reactions and improve heat transfer.

  • Crystallization optimization using ethanol/water mixtures enhances purity (>99%) .

Q & A

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., 1^1H NMR for indole protons at δ 7.0–7.5 ppm and phthalazinone carbonyl signals near δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 342.37) .

Basic: Which functional groups govern the compound’s reactivity and bioactivity?

Answer:

  • Acetamide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and is prone to hydrolysis under acidic/basic conditions .
  • Phthalazinone moiety : The 4-oxo group enables π-π stacking interactions, while the 3-(2-methylpropyl) substituent influences lipophilicity and membrane permeability .
  • Indole ring : The aromatic system and N–H group contribute to interactions with serotonin receptors or DNA intercalation in cancer studies .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., NaOH for deprotonation) can accelerate specific steps .
  • Temperature control : Maintaining 60–80°C during amide coupling prevents side reactions (e.g., racemization) .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry .

Example optimization : Replacing DMF with acetonitrile in the final coupling step increased yield from 45% to 68% by reducing solvent polarity .

Advanced: How can contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial efficacy) be resolved?

Answer:

  • Orthogonal assays : Validate antitumor activity via apoptosis assays (e.g., Annexin V staining) and antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative strains .
  • Structural analogs : Compare activity across derivatives (e.g., replacing 2-methylpropyl with ethyl) to identify structure-activity relationships (SAR) .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases (anticancer) vs. bacterial enzymes (antimicrobial) .

Case study : Discrepancies in IC50_{50} values for antitumor activity were resolved by standardizing cell lines (e.g., HCT-116 vs. MCF-7) and exposure times .

Advanced: What strategies enhance bioactivity through structural modifications?

Answer:

  • Indole modifications : Introduce electron-withdrawing groups (e.g., –Cl at the 5-position) to enhance DNA intercalation .
  • Phthalazinone substitutions : Replace 2-methylpropyl with fluorinated alkyl chains to improve metabolic stability .
  • Hybrid systems : Conjugate with thienopyrimidine or benzofuran moieties to target multiple pathways (e.g., kinase inhibition and oxidative stress) .

Example : Adding a 4-methoxy group to the indole ring increased antitumor activity (IC50_{50} from 12 µM to 3.5 µM in HeLa cells) by enhancing cellular uptake .

Advanced: How are mechanistic pathways elucidated for this compound?

Answer:

  • Kinetic studies : Monitor time-dependent inhibition of target enzymes (e.g., topoisomerase II) using fluorescence-based assays .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and assess metabolic stability .
  • Gene expression analysis : RNA sequencing (RNA-seq) of treated cells reveals upregulated apoptotic markers (e.g., BAX, CASP3) .

Key finding : The compound induced G2/M cell cycle arrest in A549 lung cancer cells via p53 phosphorylation, confirmed by Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.